molecular formula C14H20BFO3 B13990337 2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13990337
M. Wt: 266.12 g/mol
InChI Key: FDAJDKCUNYLPHL-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-5-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to 50°C

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or toluene), temperature (80-100°C)

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature)

    Hydrolysis: Water, acid (e.g., HCl) or base (e.g., NaOH), temperature (room temperature)

Major Products

    Suzuki-Miyaura Coupling: Biaryl or alkenyl products

    Oxidation: Phenol derivatives

    Hydrolysis: Boronic acid derivatives

Scientific Research Applications

2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents, particularly in cancer research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester. The key steps include:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium center.

    Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the active catalyst.

Comparison with Similar Compounds

2-(3-Fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but with different reactivity and stability profiles.

    4,4,5,5-Tetramethyl-2-(3-methoxyphenyl)-1,3,2-dioxaborolane: A structurally similar compound with a methoxy group instead of a methoxymethyl group, affecting its electronic properties and reactivity.

    2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another similar compound with a fluorine substituent, used in various coupling reactions.

The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, making it suitable for specialized applications in organic synthesis.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-[3-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-17-5)7-12(16)8-11/h6-8H,9H2,1-5H3

InChI Key

FDAJDKCUNYLPHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)COC

Origin of Product

United States

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